molecular formula C11H12N4O2 B15114391 1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15114391
M. Wt: 232.24 g/mol
InChI Key: WSLLYZQPGMLPLC-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their significant biological activities and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. . This method is favored due to its high yield and specificity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-1H-indole
  • 1-(4-methoxyphenyl)-1H-imidazole

Uniqueness

1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts significant stability and biological activity. Compared to similar compounds like indoles and imidazoles, triazoles often exhibit better metabolic stability and a broader range of biological activities .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-methyltriazole-4-carboxamide

InChI

InChI=1S/C11H12N4O2/c1-12-11(16)10-7-15(14-13-10)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,12,16)

InChI Key

WSLLYZQPGMLPLC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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